molecular formula C17H11N3O4S B2686785 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946286-11-9

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2686785
M. Wt: 353.35
InChI Key: UBYJKFKGFZEQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a derivative of coumarin . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The crystal structure of the compound was analyzed and all bond lengths were found to lie in the normal range . The structure excellently fits with those derived from the crystal structure of the parent compound 3-methyl-2H-chromen-2-one .


Chemical Reactions Analysis

The compound was found to show high reactivity towards nucleophilic displacement reactions .


Physical And Chemical Properties Analysis

The compound was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

Research demonstrates the environmentally benign, microwave-assisted synthesis of compounds similar to 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide, highlighting significant antibacterial and antifungal activities against a variety of bacterial strains. This synthesis method offers a considerable increase in reaction rate and better yield, underlining the potential of these compounds in antimicrobial applications (Raval, Naik, & Desai, 2012).

Synthesis and Spectroscopic Studies of Metal Complexes

Another study focused on the synthesis of novel organic ligands and their metal complexes, including copper(II), cobalt(II), and nickel(II), with 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide. The crystal structure and electrochemical properties of these complexes were explored, offering insights into their potential for various applications in material science and coordination chemistry (Myannik et al., 2018).

Chemical Reactions and Mechanistic Insights

Research on chromano-piperidine-fused isoxazolidines, which include structures related to the compound of interest, focused on their reductive ring opening. The studies provided mechanistic insights into tandem intramolecular rearrangements, contributing to the broader understanding of chemical reaction mechanisms and synthetic strategies for complex molecules (Singh et al., 2017).

Safety And Hazards

While specific safety and hazards related to this compound were not found, it’s worth noting that some related compounds, such as NSAIDs, have been known to cause gastric irritation .

properties

IUPAC Name

3-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-9-6-14(24-20-9)15(21)19-17-18-12(8-25-17)11-7-10-4-2-3-5-13(10)23-16(11)22/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYJKFKGFZEQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.